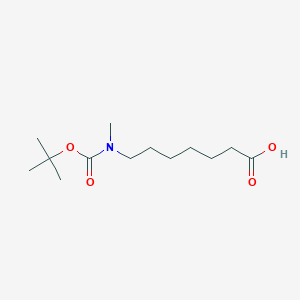

N-Boc-7-(methylamino)heptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9-11(15)16/h5-10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDNWEHVDYQAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 7 Methylamino Heptanoic Acid

Precursor Synthesis and N-Methylation Strategies

The synthesis begins with the construction of the core heptanoic acid structure and the subsequent introduction of the methylamino group. The primary precursor is often 7-aminoheptanoic acid or its esters.

Several routes exist for the synthesis of 7-aminoheptanoic acid. One common laboratory-scale method involves the Schmidt reaction on cycloheptanone (B156872), which yields heptanolactam, followed by acidic hydrolysis to open the ring and produce the desired amino acid. chemicalforums.com Alternative, albeit more lengthy, routes can start from materials like hexanediol (B3050542) or 3-(2-furyl) acrylic acid. chemicalforums.comgoogle.com For instance, 7-iodoheptanoic acid can be aminated using a dilute ammonia (B1221849) solution to yield 7-aminoheptanoic acid. google.com Another approach starts with 6-bromocaproic acid ethyl ester, which reacts with nitromethane (B149229) in the presence of sodium ethoxide, followed by reduction and hydrolysis to form the final amino acid. google.com

Once 7-aminoheptanoic acid or a suitable derivative is obtained, the next critical step is N-methylation to form 7-(methylamino)heptanoic acid. N-methylation of amino acids is a minimal modification that can significantly alter the properties of the molecule. nih.gov General strategies for N-methylation include:

Reductive Amination : This is one of the most widely used methods for creating secondary amines. nih.gov It could involve reacting a precursor like 7-oxoheptanoic acid with methylamine (B109427) in the presence of a reducing agent.

Direct Methylation : This involves reacting 7-aminoheptanoic acid with a methylating agent. Modern methods using dimethyl carbonate (DMC) in the presence of an acid have been shown to be effective for the N-methylation of various amino acids, offering a sustainable and high-yield approach. rsc.org

A highly efficient approach combines reductive amination with the subsequent protection step, as discussed below. nih.gov

Boc Protection of the Amine Moiety

To allow for selective reactions at the carboxylic acid end, such as in peptide synthesis, the nucleophilic secondary amine must be protected. chemistrysteps.combroadpharm.com The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability and ease of application and removal. chemistrysteps.comfishersci.co.uk

The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the amine on the anhydride, leading to the formation of the tert-butyl carbamate (B1207046). chemistrysteps.com The Boc group is stable under most basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. chemistrysteps.comfishersci.co.uk

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield, reducing waste, and ensuring cost-effectiveness. Key factors include temperature, concentration, solvent, and the choice of reagents.

For the Boc protection step, several parameters can be adjusted. The choice of base is important; common options include sodium hydroxide, sodium bicarbonate, and triethylamine. fishersci.co.uk For less nucleophilic amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required. The solvent system is also flexible, with water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dichloromethane (B109758) being common choices. fishersci.co.uk Catalyst-free N-Boc protection in water has been reported as an efficient and environmentally friendly protocol. nih.gov

The table below summarizes various conditions for the N-Boc protection of amines.

| Reagent System | Solvent | Conditions | Notes |

| (Boc)₂O, Base (e.g., NaOH, NaHCO₃) | Water, THF, Dioxane | Room Temperature | Standard, versatile method. fishersci.co.uk |

| (Boc)₂O, Triethylamine | CH₂Cl₂ | Room Temperature | Common for anhydrous conditions. |

| (Boc)₂O | Water/Acetone | Room Temperature | Catalyst-free, eco-friendly option. nih.gov |

| (Boc)₂O, Iodine (catalyst) | Solvent-free | Ambient Temperature | Efficient protocol for various amines. organic-chemistry.org |

| (Boc)₂O, Sodium Triacetoxyborohydride | CH₂Cl₂ | Room Temperature | Used in one-pot tandem reductive amination/protection. nih.gov |

For the precursor synthesis , reagent selection impacts safety and efficiency. For example, the Schmidt reaction to produce 7-aminoheptanoic acid from cycloheptanone involves hydrazoic acid, which is highly toxic and explosive, necessitating extreme caution. chemicalforums.com Alternative multi-step syntheses might be longer but avoid such hazardous reagents. chemicalforums.com

Isolation and Purification Techniques for the Compound

After the synthesis is complete, the target compound, N-Boc-7-(methylamino)heptanoic acid, must be isolated from the reaction mixture and purified.

A typical workup procedure for a Boc protection reaction involves quenching the reaction with an aqueous solution, such as saturated sodium bicarbonate, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate (B1210297). nih.gov The combined organic layers are then washed with brine to remove residual water-soluble impurities, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. nih.gov

The crude product, which may be an oil or a solid, requires further purification. sigmaaldrich.com Common techniques include:

Column Chromatography : This is a standard method for purifying organic compounds, separating the target molecule from unreacted starting materials and byproducts based on polarity.

Crystallization : If the compound is a solid, crystallization can be a highly effective purification method. A patented method for Boc-amino acids involves dissolving the crude oily product, seeding it to induce solidification, and then pulping with a weak polar solvent to wash away impurities, yielding a pure, stable crystalline product. google.com The reported melting point for similar Boc-protected amino acids is in the range of 56-60 °C, suggesting it can be isolated as a solid. lookchem.comsigmaaldrich.com

Distillation : For liquid products, distillation under high vacuum can be used for purification.

Comparative Analysis of Synthetic Routes

There are several plausible synthetic pathways to obtain this compound. A comparative analysis helps in selecting the most suitable route based on factors like efficiency, cost, safety, and scale.

Route A: Stepwise Synthesis This route involves three distinct stages:

Synthesis of 7-aminoheptanoic acid (e.g., via Schmidt reaction). chemicalforums.com

N-methylation of 7-aminoheptanoic acid to form 7-(methylamino)heptanoic acid. rsc.org

Boc protection of the secondary amine using (Boc)₂O. fishersci.co.uk

Route B: Tandem Reductive Amination/Protection This route aims to be more efficient by combining steps:

Synthesis of a suitable precursor like methyl 7-oxoheptanoate (obtainable from oxidation of the corresponding alcohol).

A one-pot reaction involving methylamine and a reducing agent (reductive amination) in the presence of (Boc)₂O to directly form methyl N-Boc-7-(methylamino)heptanoate. nih.gov

Hydrolysis of the methyl ester to yield the final carboxylic acid.

The following table provides a comparative overview of these two routes.

| Feature | Route A (Stepwise) | Route B (Tandem) |

| Number of Steps | Higher (at least 3 main steps post-precursor) | Lower (2 main steps post-precursor) |

| Efficiency | Lower overall efficiency due to multiple isolations. | Higher "pot economy" and efficiency by combining steps. nih.gov |

| Safety | May involve hazardous reagents like hydrazoic acid depending on the chosen precursor synthesis. chemicalforums.com | Can avoid the most hazardous reagents, depending on the synthesis of the keto-ester. |

| Control | Each step is controlled and optimized independently. | Optimization can be more complex due to multiple simultaneous reactions. |

| Applicability | A classic, well-understood approach. | Represents a more modern, streamlined synthetic strategy. |

Advanced Derivatization and Functionalization Strategies

Carboxylic Acid Functionalization

The carboxylic acid moiety of N-Boc-7-(methylamino)heptanoic acid is a prime site for a variety of chemical modifications, enabling the construction of larger and more complex molecular architectures.

Amide Bond Formation via Coupling Reagents

The formation of an amide bond is a cornerstone of many synthetic endeavors, particularly in the fields of medicinal chemistry and peptide synthesis. The carboxylic acid of this compound can be readily coupled with primary and secondary amines using a range of activating reagents. Common coupling agents facilitate this transformation by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

Key coupling reagents include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : Often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The additive helps to suppress side reactions and reduce racemization. peptide.compeptide.com

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) : A highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amines. peptide.comluxembourg-bio.com It is typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) . peptide.comluxembourg-bio.com

Diisopropylcarbodiimide (DIC) : Similar to EDC, DIC is another effective carbodiimide-based coupling reagent. peptide.com

The general procedure for amide bond formation involves dissolving this compound, the desired amine, the coupling reagent, and any additives in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Base | Key Features |

| EDC | HOBt, HOAt | DIPEA, Triethylamine | Water-soluble byproducts, easy workup. |

| HATU | None | DIPEA | High efficiency, fast reaction rates. peptide.comluxembourg-bio.com |

| HOBt | EDC, DIC | DIPEA | Suppresses racemization and side reactions. peptide.com |

| DIPCI | None | None | A liquid carbodiimide, can simplify handling. |

It is important to note that the N-methyl group on the amine of this compound can introduce steric hindrance, potentially slowing down the coupling reaction compared to its non-methylated counterpart. In such cases, more potent coupling reagents like HATU or the use of specialized protocols for N-methylated amino acids, such as those employing (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) , may be beneficial. luxembourg-bio.com

Esterification and Other Carboxylic Acid Modifications

Beyond amide bond formation, the carboxylic acid group can undergo esterification to produce a variety of esters. Standard esterification methods are applicable, including:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. fishersci.co.uk The reaction is driven to completion by removing the water formed, often through azeotropic distillation.

Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate ester formation under milder conditions than Fischer esterification. reddit.com This is particularly useful when dealing with acid-sensitive substrates.

Alkylation with Alkyl Halides : The carboxylate salt of the acid, formed by treatment with a base like potassium carbonate, can be reacted with an alkyl halide to yield the corresponding ester.

These esterification reactions expand the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular structures.

N-Boc Group Deprotection and Subsequent Transformations

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Acid-Mediated Boc Deprotection

The N-Boc group of this compound can be efficiently cleaved using acidic conditions. peptide.comtotal-synthesis.com Common reagents for this transformation include:

Trifluoroacetic acid (TFA) : Often used in a mixture with a solvent like dichloromethane (DCM). total-synthesis.com

Hydrogen chloride (HCl) : Typically used as a solution in an organic solvent such as dioxane or ethyl acetate (B1210297). rsc.org

The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free secondary amine. total-synthesis.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder acidic conditions can be employed to avoid the cleavage of other acid-labile protecting groups. reddit.com

Post-Deprotection Amine Reactivity and Derivatization

Once the Boc group is removed, the resulting free secondary amine, 7-(methylamino)heptanoic acid, becomes available for a variety of derivatization reactions. This newly liberated nucleophilic site can undergo:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to introduce new alkyl groups.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

This post-deprotection reactivity is crucial for the sequential construction of complex molecules where the timing of the amine's functionalization is critical.

Multi-Step Synthesis of Complex Derivatives

The true synthetic power of this compound is realized in multi-step synthetic sequences where both the carboxylic acid and the protected amine are strategically manipulated. A hypothetical synthetic route could involve:

Carboxylic Acid Functionalization : Coupling the carboxylic acid of this compound with a complex amine to form an amide.

Boc Deprotection : Removal of the Boc group to unmask the secondary amine.

Amine Derivatization : Functionalization of the newly freed amine with another molecule, for example, through acylation or alkylation.

This stepwise approach allows for the controlled and directional assembly of intricate molecular architectures, making this compound a valuable linker or scaffold in the synthesis of peptidomimetics, drug conjugates, and other complex organic molecules. The ability to selectively react one functional group while the other remains protected is a key advantage in the design of efficient and convergent synthetic strategies.

Applications of N Boc 7 Methylamino Heptanoic Acid in Complex Organic Synthesis

Integration into Peptide Chemistry

The unique structure of N-Boc-7-(methylamino)heptanoic acid makes it a non-standard amino acid analog that can be incorporated into peptide chains to modulate their properties. The Boc protecting group is a cornerstone of one of the main strategies in peptide synthesis due to its stability in basic and nucleophilic conditions and its easy removal under acidic conditions. organic-chemistry.orgchempep.com

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for building peptide chains by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support or resin. nih.govrsc.org The Boc-SPPS strategy involves a cycle of deprotection and coupling steps. This compound can be readily incorporated into a peptide sequence using this methodology.

The general cycle for incorporating this compound involves:

Deprotection: The N-terminal Boc group of the peptide chain attached to the resin is removed using an acid, typically trifluoroacetic acid (TFA), to expose a free amino group. chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to generate a free amine, making it ready for coupling. chempep.com

Coupling: this compound is pre-activated in solution to convert its carboxylic acid into a more reactive form, often using coupling reagents like HBTU or HATU. This activated species is then added to the resin, where it forms a stable amide bond with the free amino group of the peptide chain.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide-resin ready for the next cycle.

The steric hindrance caused by the N-methyl group on the amino acid can sometimes slow down the coupling reaction compared to non-methylated counterparts, potentially requiring optimized coupling conditions or longer reaction times. sci-hub.se

Table 1: Simplified Boc-SPPS Cycle for Incorporation of this compound

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | The resin-bound peptide is treated with an acidic solution. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | To remove the Boc protecting group from the N-terminus of the growing peptide chain. chempep.com |

| 2. Neutralization | The resin is treated with a hindered base solution. | 10% Triethylamine (TEA) in DCM | To deprotonate the resulting ammonium salt, yielding a free amine for coupling. chempep.com |

| 3. Coupling | This compound is activated and added to the resin. | Coupling agents (e.g., HATU, HBTU), Base (e.g., DIPEA) | To form a new amide bond between the compound and the peptide chain. |

| 4. Capping (Optional) | Unreacted amino groups are acetylated. | Acetic Anhydride | To terminate any chains that failed to couple, preventing deletion sequences. |

| 5. Wash | The resin is washed with solvent. | Dichloromethane (DCM), Dimethylformamide (DMF) | To remove excess reagents and byproducts before the next cycle. |

In solution-phase peptide synthesis, all reactants are dissolved in an appropriate organic solvent, and reactions are carried out in a homogenous environment. ekb.eg This method is often used for large-scale synthesis of shorter peptides or for fragment condensation, where smaller, pre-synthesized peptide fragments are joined together. sci-hub.sebeilstein-journals.org

When using this compound in solution-phase synthesis, its carboxylic acid group is activated and reacted with the free N-terminal amine of another amino acid or peptide fragment, which typically has its own C-terminal carboxyl group protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization. ekb.eg The Boc group on this compound prevents undesired reactions at its nitrogen atom. After the coupling reaction, the product is isolated and purified before proceeding to the next step, which could be the deprotection of the Boc group for further chain elongation or the deprotection of the C-terminal ester.

The introduction of N-methylated amino acids into peptide backbones is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability and oral bioavailability, and constrain its conformational flexibility, which can lead to higher receptor affinity and selectivity. sci-hub.se

Using a pre-synthesized building block like this compound is a direct and efficient way to introduce an N-methylated residue at a specific position within a peptide sequence. This avoids the need for on-resin or post-synthesis N-methylation, which can be less specific and lead to side reactions. The presence of the seven-carbon chain also introduces a flexible, non-natural spacer element into the peptide backbone.

Pseudopeptides and peptide mimics are designed to replicate the biological activity of natural peptides but with improved pharmacological properties, such as stability and bioavailability. beilstein-journals.org These molecules often incorporate non-natural structural elements that mimic the key interactions of the parent peptide while altering the standard peptide backbone.

This compound is a valuable tool in this context. It can be used as a linker or spacer to connect different pharmacophores or to replace a segment of a natural peptide sequence. The resulting structure is a hybrid molecule that is not strictly a peptide. For instance, incorporating this unit can disrupt the regular hydrogen-bonding pattern of a peptide helix or sheet, inducing a different secondary structure or creating a more flexible region within the molecule. Its use is analogous to the synthesis of peptoids, which are oligo-N-substituted glycines, another important class of peptide biomimetics known for their proteolytic resistance. beilstein-journals.org

Role in Conjugate and Linker Chemistry

The bifunctional nature of this compound makes it an ideal linker molecule for covalently connecting two different molecular entities. symeres.com The seven-carbon chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual functions.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to form a single hybrid construct. nih.gov this compound and its close analog, N-Boc-7-aminoheptanoic acid, are frequently used as linkers in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comlookchem.combroadpharm.commedkoo.com

A PROTAC is a heterobifunctional molecule that typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The role of the linker is crucial as its length and flexibility can determine the efficacy of the resulting PROTAC.

The synthesis of a bioconjugate using this compound proceeds in a stepwise manner:

The carboxylic acid of the linker is activated and reacted with an amine on the first molecular component (e.g., an E3 ligase ligand).

The resulting intermediate is purified.

The Boc protecting group is removed under mild acidic conditions to unmask the secondary amine. medchemexpress.combroadpharm.com

This newly exposed amine is then coupled to the second molecular component (e.g., a target protein ligand) via a suitable reaction, such as amide bond formation with a carboxylic acid.

This controlled, sequential approach allows for the precise construction of complex molecules where the linker provides a specific, flexible tether between functional domains.

Table 2: Features of this compound as a Bifunctional Linker

| Feature | Description | Relevance in Synthesis |

|---|---|---|

| Bifunctionality | Possesses two distinct reactive functional groups: a carboxylic acid and a protected amine. | Allows for sequential, directional coupling to two different molecules. |

| Protecting Group | The N-methylamino group is protected by a Boc group. | The Boc group is stable to many reaction conditions but can be removed selectively with acid, enabling orthogonal synthesis strategies. organic-chemistry.orgmedchemexpress.com |

| Aliphatic Chain | A seven-carbon (heptyl) chain. | Provides a flexible and defined-length spacer between conjugated moieties, which can be critical for biological activity (e.g., in PROTACs). medchemexpress.com |

| N-Methylation | The secondary amine is methylated. | Introduces a degree of steric bulk and removes a hydrogen-bond donor, which can influence the conformational properties and solubility of the final conjugate. |

Precursor in Natural Product Total Synthesis and Analogues

The synthesis of natural products and their analogues is a significant area of organic chemistry, often requiring the assembly of complex molecular architectures. N-Boc-protected amino acids are fundamental in this field, providing a way to introduce amino functionalities with high levels of control.

Contribution to Structurally Diverse Molecule Synthesis

The protection of amines with the Boc group is a widely used strategy in the synthesis of a broad range of structurally diverse molecules, including peptides, nucleosides, and other natural products. nih.gov The ability to protect an amine functionality allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the nitrogen atom.

The development of efficient and environmentally friendly methods for N-Boc protection is an active area of research. nih.gov The versatility of the Boc group, combined with the reactivity of the carboxylic acid, makes this compound a valuable contributor to the synthesis of diverse molecular structures. Its linear seven-carbon chain can also provide flexibility and specific spatial arrangements within a target molecule. This is particularly relevant in the synthesis of libraries of compounds for drug discovery, where structural diversity is key to identifying new bioactive molecules. researchgate.net

Analytical and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-7-(methylamino)heptanoic acid in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals allow for the assignment of protons to their respective positions in the molecule. The presence of the tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The N-methyl group also presents as a singlet, typically found in the range of 2.8-3.0 ppm. The protons of the heptanoic acid backbone appear as multiplets at various chemical shifts, with the methylene (B1212753) group adjacent to the carboxylic acid (α-position) being the most downfield due to the deshielding effect of the carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the Boc group and the carboxylic acid are readily identifiable by their characteristic downfield shifts. The carbon atoms of the aliphatic chain and the N-methyl and tert-butyl groups have distinct chemical shifts that allow for their unambiguous assignment.

A notable feature in the NMR spectra of N-Boc protected N-methyl amino acids is the phenomenon of rotamers. Due to the restricted rotation around the carbamate (B1207046) (N-CO) bond, the compound can exist as two distinct conformers (E/Z isomers) in solution. This can lead to the doubling of some or all of the peaks in both the ¹H and ¹³C NMR spectra, particularly for the N-methyl group and the protons and carbons near the N-Boc moiety. The ratio of these rotamers can be influenced by the solvent and temperature. High-temperature NMR experiments can sometimes be used to coalesce these doubled peaks into single, averaged signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10-12 (broad s) | ~179 |

| Methylene (α to COOH) | ~2.3 (t) | ~34 |

| Methylene (β to COOH) | ~1.6 (quintet) | ~25 |

| Methylene (γ to COOH) | ~1.3 (m) | ~29 |

| Methylene (δ to COOH) | ~1.3 (m) | ~26 |

| Methylene (ε to COOH) | ~1.5 (quintet) | ~27 |

| Methylene (ζ to N) | ~3.2 (t) | ~50 (may show rotamers) |

| N-Methyl (N-CH₃) | ~2.85 (s) | ~35 (may show rotamers) |

| Boc (C(CH₃)₃) | ~1.45 (s) | ~80 (may show rotamers) |

| Boc (C(CH₃)₃) | - | ~28.5 (may show rotamers) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can provide an exact molecular formula. This is a definitive method for verifying the identity of the synthesized compound.

For this compound (C₁₃H₂₅NO₄), the expected exact mass can be calculated and compared to the experimental value. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI), which can detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₂₅NO₄ | [M+H]⁺ | 260.1805 |

Chromatographic Methods for Purity and Isomeric Assessment

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric/Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid modifier (such as trifluoroacetic acid or formic acid), is commonly employed. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

As with NMR, the presence of rotamers can complicate HPLC analysis, potentially leading to broad or multiple peaks for a single, pure compound. medchemexpress.com Adjusting the column temperature or the mobile phase composition can sometimes help in resolving or coalescing these peaks. Since this compound is achiral, there is no need for enantiomeric purity assessment. If it were used to derivatize a chiral molecule, diastereomeric purity could be assessed by HPLC.

Table 3: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | Ambient or elevated (e.g., 40 °C) to manage rotamers |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions that synthesize or modify this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol), the disappearance of starting materials and the appearance of the product can be visualized. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) (after deprotection of the Boc group).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would definitively resolve the geometry around the carbamate bond and show how the molecules pack together, including any intermolecular interactions like hydrogen bonding involving the carboxylic acid group. However, obtaining single crystals of sufficient quality can be challenging, especially for flexible molecules, and to date, no public crystal structure data is available for this compound.

Computational and Theoretical Investigations

Conformational Analysis and Energy Minimization

The conformational flexibility of N-Boc-7-(methylamino)heptanoic acid is a key determinant of its physical and chemical properties. The molecule possesses a long, flexible seven-carbon alkyl chain, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a polar carboxylic acid terminus. The rotation around multiple single bonds results in a vast number of possible three-dimensional arrangements, or conformers.

Conformational analysis is typically performed using quantum-chemical calculations to identify stable, low-energy structures. beilstein-journals.org By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. beilstein-journals.org For this compound, critical rotations would include those along the C-C bonds of the heptanoic acid backbone and the C-N bond of the Boc-protected amine.

Energy minimization calculations, often employing methods like ab initio molecular orbital theory or density functional theory (DFT), are used to locate the energy minima on this surface. conicet.gov.ar These minima correspond to the most stable conformers of the molecule. Studies on analogous N-substituted glycine (B1666218) peptoids have shown that the nature of the N-substituent (in this case, the Boc-methyl group) significantly influences the preference for cis or trans amide bond conformations. beilstein-journals.org For this compound, the steric bulk of the Boc group and the methyl group would be expected to heavily favor a trans conformation to minimize steric hindrance. The long alkyl chain is likely to adopt various folded and extended conformations, with the lowest energy state in a vacuum being a fully extended chain to minimize van der Waals strain. In solution, interactions with solvent molecules would influence the conformational preference.

Molecular Dynamics Simulations of N-Boc-7-(methylamino)Acid and Its Complexes

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its structural fluctuations and interactions with its environment. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net

For a single molecule of this compound in a solvent like water, MD simulations can reveal:

The flexibility of the heptanoic acid chain.

The rotational dynamics of the Boc group.

The formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules.

MD simulations are also invaluable for studying the formation and stability of molecular complexes. nih.gov For instance, if this compound were to be studied as a ligand for a receptor protein, MD simulations could be used to simulate the binding process (dynamic docking). nih.gov These simulations can provide an atomistic view of how the ligand approaches the binding site, the conformational changes that occur in both the ligand and the receptor upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net The resulting trajectories can be analyzed to calculate binding free energies, which quantify the affinity of the ligand for the receptor. nih.gov

Electronic Structure Calculations for Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, are used to understand the distribution of electrons within the this compound molecule, which is fundamental to predicting its chemical reactivity. researchgate.net The Boc group is well-known as a protecting group for amines in organic synthesis, and its reactivity is a key feature. researchgate.net It is stable under a wide range of basic and nucleophilic conditions but is readily cleaved under acidic conditions. researchgate.netorganic-chemistry.org

Electronic structure calculations can quantify this reactivity by:

Calculating the electrostatic potential map: This map shows the distribution of charge on the molecule's surface. The oxygen atoms of the Boc group's carbonyl and the carboxylic acid's carbonyl and hydroxyl groups would exhibit negative electrostatic potential, marking them as sites susceptible to electrophilic attack or hydrogen bonding.

Analyzing the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Modeling reaction mechanisms: The cleavage of the Boc group under acidic conditions involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a tert-butyl cation, carbon dioxide, and the deprotected methylamino group. reddit.com Quantum chemical calculations can model the transition states and intermediates of this process to determine the activation energy and reaction pathway, confirming its acid-lability. Similarly, reactions of the carboxylic acid group, such as esterification or amidation, can be modeled to predict their feasibility and kinetics.

Predictive Modeling of Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in medicinal chemistry and drug discovery to predict properties like absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is scarce, these descriptors can be accurately predicted using computational models.

For the closely related compound N-Boc-7-aminoheptanoic acid , several key molecular descriptors have been computationally predicted. chemscene.comnih.gov These values provide a reasonable approximation for the properties of this compound, with the understanding that the N-methyl group will slightly increase the lipophilicity and molecular weight.

Predicted Molecular Descriptors for a Related Compound

| Descriptor | Predicted Value (N-Boc-7-aminoheptanoic acid) | Significance | Source |

| Molecular Formula | C₁₂H₂₃NO₄ | Describes the elemental composition of the molecule. | chemscene.com |

| Molecular Weight | 245.32 g/mol | The mass of one mole of the substance. | chemscene.comnih.gov |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.55 | Measures the lipophilicity of the molecule, affecting its solubility and membrane permeability. | chemscene.com |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds, which can donate hydrogen bonds. | chemscene.com |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, which can accept hydrogen bonds. | chemscene.com |

| Rotatable Bonds | 7 | The number of bonds that allow free rotation, indicating molecular flexibility. | chemscene.com |

These descriptors collectively suggest a molecule with moderate lipophilicity and good potential for forming hydrogen bonds, characteristics that are critical in biological and chemical interaction contexts.

Future Research Directions and Emerging Paradigms

Development of Chemoenzymatic Synthetic Routes

The synthesis of N-methylated amino acids, such as N-Boc-7-(methylamino)heptanoic acid, traditionally relies on chemical methods. However, the future of its synthesis is likely to be heavily influenced by chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis.

Current research has demonstrated the potential of enzymes in the N-methylation of amino acids and peptides. For instance, the engineering of peptide α-N-methyltransferases has enabled the methylation of non-proteinogenic amino acids. nih.gov This suggests a promising avenue for the development of a biocatalyst specifically tailored for the N-methylation of a 7-aminoheptanoic acid derivative. Such an enzymatic step could be integrated into a synthetic route starting from a more readily available precursor, offering high selectivity and milder reaction conditions compared to purely chemical methods.

One potential chemoenzymatic strategy could involve the enzymatic N-methylation of Boc-7-aminoheptanoic acid. This would leverage the growing library of engineered methyltransferases and avoid the use of harsh methylating agents. Another approach could be the fermentative production of N-methylated amino acids from simple carbon sources like sugars, as has been shown for other N-methylated amino acids using recombinant microorganisms. nih.gov

Table 1: Potential Chemoenzymatic Synthesis Strategies

| Strategy | Description | Potential Advantages |

| Engineered Methyltransferase | Use of an engineered enzyme to specifically methylate the nitrogen atom of a 7-aminoheptanoic acid derivative. | High selectivity, mild reaction conditions, reduced byproducts. |

| Whole-Cell Biocatalysis | Utilization of recombinant microorganisms to produce N-methyl-7-aminoheptanoic acid from simple feedstocks. | Potentially lower cost, sustainable production from renewable resources. |

Exploration of Novel Reactivities and Transformations

The reactivity of this compound is largely dictated by its three key functional groups: the Boc-protected amine, the carboxylic acid, and the N-methyl group. While standard transformations of these groups are well-established, future research will likely focus on exploring novel and more efficient transformations.

The Boc protecting group, while robust, can be removed under acidic conditions. broadpharm.com Research into more selective and milder deprotection methods, particularly in the presence of other sensitive functional groups, will be crucial for its broader application in complex molecule synthesis. For instance, methods utilizing fluorinated alcohols as both solvent and catalyst for Boc deprotection present a green alternative to traditional reagents. google.com

The carboxylic acid moiety offers a handle for a variety of coupling reactions. Beyond standard amide bond formation, exploring its use in generating other functionalities, such as esters, ketones, or its participation in decarboxylative cross-coupling reactions, could significantly expand its synthetic utility.

The presence of the N-methyl group influences the molecule's conformation and reactivity. Studies on how this group affects the cyclization propensity of the heptanoic acid chain or its ability to participate in specific non-covalent interactions will be of interest.

Expansion of Applications in Chemical Biology and Material Science

The structural features of this compound make it a promising candidate for applications in both chemical biology and material science.

In chemical biology, a significant emerging application lies in the field of targeted protein degradation . The related compound, Boc-7-aminoheptanoic acid, is already utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-methyl group in this compound could offer advantages in this context by enhancing metabolic stability and modulating the conformational properties of the linker, potentially leading to more potent and selective degraders. nih.gov Recent advances in targeted protein degradation within mitochondria (mitoTPD) also open up new possibilities for linkers that can function in specific subcellular compartments. aablocks.com

Table 2: Potential Applications of this compound

| Field | Potential Application | Rationale |

| Chemical Biology | PROTAC Linker | N-methylation may improve linker stability and conformational properties. |

| Material Science | Surface Modification | The carboxylic acid can be used to anchor the molecule to surfaces, while the Boc-protected amine provides a latent functional group for further modification. |

| Drug Delivery | Component of Lipid Nanoparticles | The amphiphilic nature of the deprotected molecule could be exploited in the formulation of lipid-based drug delivery systems. |

In material science , this compound can be used as a surface modifier . The carboxylic acid can be anchored to a variety of surfaces, and the Boc-protected amine can then be deprotected to introduce a primary amine functionality. This allows for the controlled introduction of reactive sites for the immobilization of biomolecules, polymers, or other materials.

Furthermore, the amphiphilic nature of the deprotected form of the molecule could be exploited in the design of novel surfactants or as a component in the formulation of lipid nanoparticles for drug delivery. Patents in this area describe the use of similar lipid structures for the delivery of nucleic acids. googleapis.com

Sustainable and Green Chemistry Approaches in Its Production and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes and the utilization of chemical compounds. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign processes.

For its production , this includes the use of greener solvents, minimizing the number of synthetic steps, and employing catalytic methods to reduce waste. The development of the aforementioned chemoenzymatic routes would be a significant step towards a more sustainable synthesis.

In its utilization , particularly in applications like peptide synthesis or as a linker, the focus will be on minimizing the use of hazardous reagents and solvents. For instance, the use of greener solvents for coupling and deprotection steps in solid-phase peptide synthesis is an active area of research.

The development of efficient methods for the removal of the Boc protecting group that avoid harsh acids and chlorinated solvents is also a key aspect of greening its use. google.com The exploration of water-based or solvent-free reaction conditions for its transformations will further contribute to its sustainable profile.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥95% (UV area %) |

| Enantiomeric Excess | Chiral HPLC | ≥99% ee |

| Residual Solvents | GC-FID | ≤500 ppm (ICH Q3C) |

| TFA Content | F NMR | ≤1% (w/w) |

Q. Table 2. Common Side Reactions During Synthesis

| Reaction Step | Side Reaction | Mitigation Strategy |

|---|---|---|

| Boc Protection | Over-alkylation | Use stoichiometric DMAP, monitor via TLC |

| Deprotection | Racemization | Limit TFA exposure time, add scavengers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.